molecular formula C5H7NO4 B1267136 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid CAS No. 1195-19-3

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No. B1267136
CAS RN: 1195-19-3
M. Wt: 145.11 g/mol
InChI Key: KYNKAUUXUQOZSQ-UHFFFAOYSA-N
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Description

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a chemical compound with the molecular formula C5H7O4N1 . It is a type of oxazolidine, a class of organic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has been investigated in several studies. One method involves the cyclization of N-benzyloxycarbonyl-L-threonine under alkaline conditions . This process was found to be efficient and racemization-free .


Molecular Structure Analysis

The InChI code for 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is 1S/C5H7NO4/c1-2-3 (4 (7)8)6-5 (9)10-2/h2-3H,1H3, (H,6,9) (H,7,8) . This indicates that the compound has a chiral center, which can lead to different stereoisomers .


Physical And Chemical Properties Analysis

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a solid at room temperature . It has a molecular weight of 145.11 . The compound is stable under normal conditions .

Scientific Research Applications

Pseudopeptide Foldamers

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is used in the construction of pseudopeptide foldamers. These foldamers, studied using IR, 1H NMR, CD techniques, and DFT modeling, adopt a poly(L-Pro)n II-like helical conformation stabilized by intramolecular α-C−H···O=C hydrogen bonds. This acylurethane-based structure shows potential as a template for various applications, including pharmaceutical and materials science due to its robustness and functional adaptability (Tomasini et al., 2003).

Chiral Reagent for Separation

This compound has been utilized in the development of chiral five-membered heterocycles for analytical separation and optical resolution of racemic carboxylic acids and amino acids. This demonstrates its utility in stereochemistry and enantiomeric purity studies, essential in pharmaceutical research (Nagao et al., 1985).

Crystal Structure Analysis

Studies involving crystal structures of differently substituted oxazolidinecarbohydrazides have shown the compound's relevance in understanding weak interactions like C-H···O, C-H···π, and π-π stacking interactions. Such studies are crucial in the field of crystallography and molecular design (Nogueira et al., 2015).

Stereoselective Hydroformylation

The compound has been involved in stereoselective hydroformylation studies, producing intermediates vital for the synthesis of homochiral amino acid derivatives. This is significant in organic synthesis and drug development (Kollár & Sándor, 1993).

Synthesis of D-ribo-phytosphingosine

It has been used in the high-yield synthesis of D-ribo-phytosphingosine, employing a microwave-enhanced cross metathesis step. This application is significant in the field of bioorganic chemistry and pharmaceuticals (Lombardo et al., 2006).

Mannich Reactions

3-Methyl-1,3-oxazolidine, a related compound, reacts under acidic conditions in aprotic environments to produce Mannich bases, highlighting its role in organic chemistry for the creation of important intermediates (Fairhurst et al., 1989).

Safety And Hazards

The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Further advanced pharmacological studies on compounds similar to 5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid are underway . These studies aim to explore the potential applications of these compounds in various fields, including medicine and materials science .

properties

IUPAC Name

5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-2-3(4(7)8)6-5(9)10-2/h2-3H,1H3,(H,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNKAUUXUQOZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=O)O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70301399
Record name 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

CAS RN

1195-19-3
Record name NSC143122
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-2-oxo-1,3-oxazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70301399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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